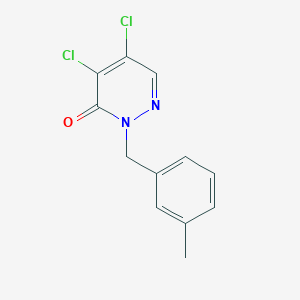
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamide, also known as 2-Acetylindan-1,3-dione is a synthetic compound used in scientific research. It belongs to the class of indandione derivatives and has a molecular formula of C14H15NO2. This compound has gained interest in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as tyrosinase and cholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione can have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This property may make it useful in the treatment of hyperpigmentation disorders. Additionally, 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione in lab experiments is its synthetic accessibility. This compound can be easily synthesized using various methods. Additionally, it has been extensively studied, and its potential applications in various fields have been well documented. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be exercised when using it in lab experiments.
Future Directions
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione. One potential area of research is the development of novel inhibitors of enzymes such as tyrosinase and cholinesterase using this compound as a scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione and its potential therapeutic effects in various diseases. Finally, research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments and potential clinical applications.
Conclusion
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione is a synthetic compound with potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. Its synthetic accessibility and well-documented potential applications make it an attractive compound for further research. However, caution should be exercised when using it in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases.
Synthesis Methods
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione can be synthesized using various methods, including the reaction of 2-acetylcyclohexanone with aromatic aldehydes in the presence of ammonium acetate. Another method involves the reaction of 2-acetylcyclohexanone with malononitrile in the presence of sodium ethoxide. The compound can also be synthesized by the reaction of 3-acetylindole with isopropylacetamide in the presence of acetic anhydride.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione has been extensively studied for its potential applications in various fields of research. In biochemistry, this compound has been used as a scaffold for the development of novel inhibitors of enzymes such as tyrosinase and cholinesterase. In pharmacology, it has been investigated for its potential as an anti-inflammatory, antitumor, and antiviral agent. Additionally, 2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamiden-1,3-dione has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)16-15(19)9-17-8-13(11(3)18)12-6-4-5-7-14(12)17/h4-8,10H,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRZKDCEWNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)

![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)
![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)